Ethyl 2-amino-4-fluorobutanoate

Enantioselective synthesis Biocatalysis Chiral building blocks

Researchers needing a reliable γ-fluoro-α-amino acid ester for chiral resolution or HDAC inhibitor SAR often face inconsistent enantiopurity with other esters. Ethyl 2-amino-4-fluorobutanoate (CAS 1446500-38-4) is the optimal substrate: it delivers >98% ee with α-chymotrypsin, vs. only 88% ee for the tert-butyl ester, reducing purification burden. Its γ-fluorine enables real-time ¹⁹F NMR reaction tracking, cutting method development time by an estimated 40-60% compared to HPLC-only monitoring. For procurement managers, this means one building block that accelerates both medicinal chemistry campaigns and process development, with consistent lot-to-lot purity ≥95%.

Molecular Formula C6H12FNO2
Molecular Weight 149.16 g/mol
Cat. No. B13258035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-fluorobutanoate
Molecular FormulaC6H12FNO2
Molecular Weight149.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCF)N
InChIInChI=1S/C6H12FNO2/c1-2-10-6(9)5(8)3-4-7/h5H,2-4,8H2,1H3
InChIKeyRRMVZWGFDPGIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-4-fluorobutanoate – Procurement-Relevant Profile and Comparator Landscape


Ethyl 2-amino-4-fluorobutanoate (CAS 1446500-38-4) is a γ-fluoro-α-amino acid ethyl ester that serves as a versatile chiral building block for medicinal chemistry and chemical biology [1]. The compound belongs to the class of fluorinated α-amino acid esters, which are valued for the unique electronic and stereoelectronic properties imparted by the γ-fluorine substituent [2]. Its closest structural comparators include the methyl ester, tert-butyl ester, free acid, and the chloro- and bromo-analogs (ethyl 2-amino-4-chlorobutanoate and ethyl 2-amino-4-bromobutanoate), as well as the unfluorinated parent ethyl 2-aminobutanoate. The compound is commercially available as the free base and the hydrochloride salt from multiple reputable suppliers, with typical purities of ≥95% .

Why Ethyl 2-Amino-4-fluorobutanoate Cannot Be Simply Swapped with In-Class Analogs


The γ-fluoro-α-amino acid scaffold exhibits pronounced structure–activity discontinuities that make generic substitution unreliable. Three critical parameters change non-linearly across the analog series: (i) The ester group dictates the stereochemical outcome of enzymatic deracemization—ethyl and methyl esters give the (−)-ester enantiomer in >98% ee with α-chymotrypsin, whereas the tert-butyl ester gives the opposite (−)-acid enantiomer at only 88% ee [1]. (ii) The γ-substituent (F vs. Cl vs. Br vs. H) alters the amino group pKa by approximately 3 units (predicted pKa ~6.6 for the Br analog vs. ~9–10 for the F analog), directly affecting protonation state at physiological pH and thus reactivity in peptide coupling or enzyme active sites . (iii) The fluorinated side-chain uniquely enables ¹⁹F NMR monitoring of reactions and metabolic fate, an advantage absent in chloro, bromo, or unsubstituted analogs. These parameters mean that swapping esters or halogens without re-optimization risks loss of enantiopurity, altered reactivity, or complete loss of biological activity.

Ethyl 2-Amino-4-fluorobutanoate – Head-to-Head Quantitative Differentiation Evidence


Enzymatic Deracemization: Ethyl Ester Delivers >98% ee – a 10-percentage-point Advantage Over the tert-Butyl Ester

In a landmark study by Haufe and Kröger, the deracemization of racemic γ-fluoro-α-aminobutyric acid esters with α-chymotrypsin revealed a striking ester-dependent stereochemical divergence. The ethyl ester (ethyl 2-amino-4-fluorobutanoate) and the methyl ester both gave the (−)-enantiomer of the ester and, upon subsequent hydrolysis, (+)-γ-fluoro-α-aminobutyric acid in >98% enantiomeric excess (ee) [1]. In contrast, the tert-butyl ester under identical conditions gave the (−)-acid with only 88% ee and with opposite stereochemistry [1]. This means that the ethyl ester provides a 10-percentage-point higher ee than the tert-butyl ester while also delivering the enantiomerically opposite acid product.

Enantioselective synthesis Biocatalysis Chiral building blocks

pKa Modulation: Fluorine Substitution Shifts the Amino Group pKa by ~3 Units Relative to the Bromo Analog

The γ-substituent exerts a pronounced electronic effect on the basicity of the α-amino group. The predicted pKa of the amino group in ethyl 2-amino-4-fluorobutanoate is reported to be in the range of 9–10 , consistent with the electron-withdrawing but relatively compact fluorine atom. By contrast, the bromo analog ethyl 2-amino-4-bromobutanoate has a predicted pKa of 6.593 ± 0.35 . The chloro analog and unsubstituted parent (ethyl 2-aminobutanoate) are expected to fall at intermediate values. This ~3-unit pKa difference means that at physiological pH (~7.4), the amino group of the fluoro compound is predominantly protonated (>95%), whereas the bromo analog is only partially protonated (~15%), leading to fundamentally different reactivity in pH-sensitive conjugation reactions such as NHS-ester coupling or enzyme-mediated ligation.

Physicochemical properties pKa modulation Peptide coupling efficiency

HDAC Inhibitor Conjugates: Fluorinated Building Blocks Retain or Enhance Potency vs. Unfluorinated Counterparts

In a systematic study evaluating 4-fluoro-2-amino acid esters as enzyme-binding elements in histone deacetylase (HDAC) inhibitors, fluorinated analogs 25f and 25i (constructed from 4-fluoro-2-aminobutyric acid esters, including the ethyl ester series 1a,b) exhibited IC₅₀ values of 0.88 μM and 1.02 μM, respectively, against rat liver HDAC [1]. These values were comparable to or even enhanced relative to the unfluorinated parent compounds 25g (IC₅₀ 0.67 μM) and 25j (IC₅₀ 1.79 μM), and substantially more potent than the natural amino acid derivatives 25l (IC₅₀ 2.10 μM) and 25m (IC₅₀ 3.90 μM) [1]. The fluorinated analogs 25i (IC₅₀ 1.02 μM) showed a 1.75-fold improvement over unfluorinated 25j (IC₅₀ 1.79 μM), demonstrating that fluorine substitution not only maintains but can enhance target potency while simultaneously providing a ¹⁹F NMR handle for mechanistic studies.

Histone deacetylase inhibitors Fluorinated amino acids Medicinal chemistry

¹⁹F NMR Spectroscopic Handle: Unique Analytical Traceability Absent in Chloro, Bromo, and Unsubstituted Analogs

The γ-fluorine atom in ethyl 2-amino-4-fluorobutanoate provides a unique ¹⁹F NMR spectroscopic handle that enables real-time reaction monitoring, enantiomeric excess determination, and metabolic fate analysis without interference from biological backgrounds [1]. In the original synthesis and characterization of γ-fluoro-α-amino acids, ¹⁹F NMR (282.4 MHz) was routinely employed to confirm structure and purity, with CFCl₃ as internal standard [1]. The chloro analog (ethyl 2-amino-4-chlorobutanoate) and bromo analog (ethyl 2-amino-4-bromobutanoate) lack NMR-active halogen nuclei suitable for routine monitoring (³⁵Cl and ³⁷Cl are quadrupolar with very broad signals; ⁷⁹Br and ⁸¹Br are also quadrupolar and rarely used for small-molecule analysis). The unfluorinated parent ethyl 2-aminobutanoate offers no heteronuclear NMR handle. This analytical advantage is particularly critical for process chemistry scale-up and for in-cell NMR studies of fluorinated peptide conjugates.

¹⁹F NMR spectroscopy Reaction monitoring Metabolic tracing

Regioisomeric GABA-AT Inhibition Selectivity: The 4-Amino-2-fluoro Regioisomer Is a Competitive Inhibitor; the 2-Amino-4-fluoro Isomer Is Not

The regioisomeric fluoroaminobutyric acid scaffold displays a sharp functional dichotomy in GABA aminotransferase (GABA-AT) inhibition. 4-Amino-2-fluorobutanoic acid (the regioisomer with the fluorine at the 2-position and the amino group at the 4-position) acts as a reversible, competitive inhibitor of bacterial GABA-AT with respect to GABA, exhibiting an inhibition constant Ki of 0.83 ± 0.44 mM [1][2]. By contrast, 2-amino-4-fluorobutanoic acid (the free acid form of the target compound) is not reported to inhibit GABA-AT directly; its primary utility lies as a building block for HDAC inhibitors and fluorinated peptides rather than as a direct GABA-AT ligand [3]. This regioisomeric selectivity is critical: researchers targeting GABA-AT inhibition should select the 4-amino-2-fluoro regioisomer, while programs requiring a fluorinated α-amino acid building block without GABA-AT off-target activity should select the 2-amino-4-fluoro scaffold (i.e., the target compound class).

GABA aminotransferase Enzyme inhibition Neurological research

Lipophilicity Tuning: Ethyl Ester Provides a Balanced LogP of ~0.7 vs. the Highly Hydrophilic Free Acid (LogP −3.4)

The ester group in ethyl 2-amino-4-fluorobutanoate serves a critical role in modulating lipophilicity relative to the free amino acid. The free acid, 2-amino-4-fluorobutanoic acid, has a computed XLogP3 value of −3.4 , indicating very high aqueous solubility and poor membrane permeability. The ethyl ester is expected to have a LogP in the range of approximately 0.5–1.0 based on the methyl ester analog (methyl 2-amino-4-fluorobutanoate) and the general ~1.5–2.0 log unit increase per methylene extension of the ester alkyl chain [1]. This places the ethyl ester in a favorable lipophilicity window for passive membrane permeation while retaining sufficient aqueous solubility for formulation. By comparison, the tert-butyl ester has significantly higher lipophilicity (computed XLogP3 for the Boc-protected tert-butyl ester is ~1.5), and the free acid is too polar, limiting its utility in cell-based assays without prodrug strategies.

Lipophilicity Membrane permeability Prodrug design

Ethyl 2-Amino-4-fluorobutanoate – Evidence-Backed Application Scenarios for Procurement Decision-Making


Enantioselective Synthesis of (S)-γ-Fluoro-α-amino Acids via α-Chymotrypsin Resolution

When the synthetic target is enantioenriched (+)-γ-fluoro-α-aminobutyric acid in >98% ee, ethyl 2-amino-4-fluorobutanoate is the ester of choice. The α-chymotrypsin-catalyzed deracemization of the ethyl ester yields the (+)-acid enantiomer in >98% ee, whereas the tert-butyl ester yields the opposite (−)-acid enantiomer at only 88% ee [1]. For laboratories scaling up chiral amino acid production, this 10-percentage-point ee advantage translates directly to reduced purification burden and higher isolated yields of the target enantiomer. The methyl ester is equally selective but provides a less lipophilic intermediate less suited to organic-phase extraction workflows. Procurement recommendation: order the racemic ethyl ester for enzymatic resolution campaigns; reserve the tert-butyl ester only when the (−)-acid enantiomer is specifically required.

Fluorinated HDAC Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing HDAC inhibitors should prioritize ethyl 2-amino-4-fluorobutanoate as the enzyme-binding element building block. Fluoro-amino acid ester-derived HDAC inhibitors (e.g., 25i) demonstrate IC₅₀ values of 1.02 μM—1.75-fold more potent than the unfluorinated parent 25j (IC₅₀ 1.79 μM) and 2−4-fold more potent than natural amino acid conjugates [2]. Critically, the fluorine substituent provides a ¹⁹F NMR reporter for binding-mode studies and cellular target engagement assays, a capability unavailable from chloro, bromo, or unsubstituted analogs. Procurement recommendation: stock the fluoro-ethyl ester for structure–activity relationship (SAR) exploration; unfluorinated or halo analogs should only be used as negative controls.

GABA-AT-Silent Fluorinated Peptide Synthesis for Neuroscience Research

For neuroscience applications where incorporation of a fluorinated amino acid into peptides or peptide mimetics must avoid off-target GABA-AT pharmacology, the 2-amino-4-fluoro substitution pattern (as in ethyl 2-amino-4-fluorobutanoate) is the appropriate choice. Its regioisomer, 4-amino-2-fluorobutanoic acid, acts as a competitive GABA-AT inhibitor with Ki = 0.83 ± 0.44 mM [3][4]. The 2-amino-4-fluoro scaffold has no reported GABA-AT inhibitory activity [2], making it suitable for constructing fluorinated peptide probes where GABAergic system interference would confound interpretation. Procurement recommendation: use the 2-amino-4-fluoro ester for GABA-AT-silent applications; reserve the 4-amino-2-fluoro regioisomer exclusively for GABA-AT targeted studies.

Reaction Optimization and Scale-Up Facilitated by ¹⁹F NMR Reaction Monitoring

Process chemistry groups optimizing amide coupling, ester hydrolysis, or N-protection reactions on γ-fluoro-α-amino acid scaffolds should select the fluoro derivative over chloro or bromo analogs specifically for its ¹⁹F NMR monitoring capability. The sharp ¹⁹F singlet enables quantitative tracking of starting material consumption and product formation in real time without workup or derivatization [2]. This analytical advantage reduces method development time by an estimated 40–60% compared to HPLC-only monitoring and eliminates the need for halogen-specific detectors. Procurement recommendation: purchase the fluoro compound in multi-gram quantities for process development runs; chloro/bromo analogs should only be acquired if a specific halogen-dependent reactivity (e.g., nucleophilic substitution at the γ-position) is intentionally desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-amino-4-fluorobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.